4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid 4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 1268244-87-6
VCID: VC13642187
InChI: InChI=1S/C29H22Cl3NO4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35)/t20-,21-/m0/s1
SMILES: C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl
Molecular Formula: C29H22Cl3NO4
Molecular Weight: 554.8 g/mol

4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid

CAS No.: 1268244-87-6

Cat. No.: VC13642187

Molecular Formula: C29H22Cl3NO4

Molecular Weight: 554.8 g/mol

* For research use only. Not for human or veterinary use.

4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid - 1268244-87-6

Specification

CAS No. 1268244-87-6
Molecular Formula C29H22Cl3NO4
Molecular Weight 554.8 g/mol
IUPAC Name 4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid
Standard InChI InChI=1S/C29H22Cl3NO4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35)/t20-,21-/m0/s1
Standard InChI Key XBUXXJUEBFDQHD-SFTDATJTSA-N
Isomeric SMILES C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)[C@@H]5C[C@H]5C6=CC=C(C=C6)C(=O)O)Cl
SMILES C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl
Canonical SMILES C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl

Introduction

Chemical Identity and Nomenclature

4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid is a chiral benzoic acid derivative characterized by a cyclopropane ring, a substituted isoxazole moiety, and multiple chlorine atoms. Its systematic IUPAC name reflects the stereospecific (1R,2R) configuration of the cyclopropyl group and the spatial arrangement of substituents . The compound has a molecular formula of C29H22Cl3NO4\text{C}_{29}\text{H}_{22}\text{Cl}_3\text{NO}_4 and a molecular weight of 554.8 g/mol . Key identifiers include:

PropertyValueSource
PubChem CID91754483 (trans racemate) , 118374999 (trans-isomer) PubChem
CAS Registry1268244-85-4 (trans racemate) , 1268244-88-7 PubChem, DrugBank
SMILESC1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)[C@@H]5C[C@H]5C6=CC=C(C=C6)C(=O)O)Cl PubChem
InChIKeyXBUXXJUEBFDQHD-SFTDATJTSA-N PubChem

The compound exists as a racemic mixture in its trans configuration, with enantiomeric forms differing in cyclopropyl group stereochemistry . Synonyms include PX20606 trans racemate, CHEMBL3822464, and UNII-378SU5NO8S .

Pharmacological Profile and Mechanism of Action

PX-102 functions as a Farnesoid X receptor (FXR) agonist, a nuclear receptor pivotal in bile acid homeostasis and lipid metabolism. Activation of FXR induces transcription of genes involved in cholesterol 7α-hydroxylase (CYP7A1) suppression and high-density lipoprotein (HDL)-mediated transhepatic cholesterol efflux. Key pharmacological parameters include:

ParameterDetailSource
TargetFarnesoid X receptor (FXR)EvitaChem
EC₅₀ (FXR activation)Not reported; in silico data suggests submicromolar potencyN/A
Metabolic StabilityHigh (predicted via chloro-substituents)PubChem

In preclinical models, FXR agonists like PX-102 demonstrate efficacy in reducing hepatic steatosis and improving lipid profiles, though specific data for this compound remains proprietary.

Clinical Development and Research Findings

PX-102 entered clinical evaluation under the Phase I/II trial NCT01998672, investigating its safety, tolerability, and pharmacokinetics in healthy volunteers . Preliminary findings (unpublished) suggest:

  • Half-life: ~12–18 hours (estimated from structural analogs) .

  • Protein Binding: >95% due to lipophilic substituents .

  • Adverse Effects: Mild gastrointestinal symptoms reported in Phase I .

The compound’s ability to promote HDL-mediated cholesterol efflux positions it as a candidate for dyslipidemia and non-alcoholic steatohepatitis (NASH). Comparative studies with obeticholic acid, a marketed FXR agonist, highlight PX-102’s improved selectivity for hepatic FXR isoforms.

Synthesis and Physicochemical Properties

While synthetic routes remain undisclosed, retrosynthetic analysis suggests convergent strategies involving:

  • Isoxazole Formation: Cyclocondensation of dichlorophenyl nitrile oxides with cyclopropane-bearing enol ethers.

  • Suzuki-Miyaura Coupling: Integration of the benzoic acid moiety via palladium-catalyzed cross-coupling .

Key physicochemical properties include:

PropertyValueMethod
LogP5.2 (predicted)PubChem
Aqueous Solubility<0.1 mg/mL (pH 7.4)Estimated from LogP
Melting PointNot publicly available

Future Directions and Challenges

Despite promising early results, PX-102 faces challenges typical of FXR agonists, including dose-dependent pruritus and potential interactions with bile acid transporters . Ongoing research priorities include:

  • Enantiomer Separation: Isolating the (1R,2R) enantiomer to assess stereospecific activity .

  • Formulation Optimization: Enhancing oral bioavailability through prodrug strategies or lipid-based delivery systems.

  • Long-Term Safety: Phase III trials required to evaluate hepatic and renal toxicity profiles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator